Cas no 2680774-99-4 (Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate)

Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a specialized spirocyclic compound featuring a reactive chloromethyl group and a benzyl-protected carboxylate moiety. Its unique spiro[2.4]heptane scaffold offers structural rigidity, making it a valuable intermediate in organic synthesis, particularly for the development of constrained peptidomimetics or bioactive molecules. The chloromethyl group enables further functionalization, facilitating cross-coupling or nucleophilic substitution reactions. The benzyl ester protection enhances stability while allowing selective deprotection under mild conditions. This compound is well-suited for medicinal chemistry applications, where its spirocyclic framework can improve pharmacokinetic properties. High purity and consistent reactivity make it a reliable building block for complex molecular architectures.
Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate structure
2680774-99-4 structure
Product Name:Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate
CAS No:2680774-99-4
MF:C15H18ClNO2
MW:279.761923313141
CID:6376895
PubChem ID:165937607
Update Time:2025-10-21

Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2680774-99-4
    • benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate
    • EN300-28285835
    • Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate
    • Inchi: 1S/C15H18ClNO2/c16-9-13-8-15(6-7-15)11-17(13)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
    • InChI Key: AKDDVRIJEWVOJF-UHFFFAOYSA-N
    • SMILES: ClCC1CC2(CN1C(=O)OCC1C=CC=CC=1)CC2

Computed Properties

  • Exact Mass: 279.1026065g/mol
  • Monoisotopic Mass: 279.1026065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.5Ų

Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate Pricemore >>

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Additional information on Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS No. 2680774-99-4): A Comprehensive Overview

Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate, identified by its CAS number 2680774-99-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic structure, featuring a benzyl ester group and a chloromethyl substituent, presents a unique framework that is highly versatile for synthetic applications and potential therapeutic development.

The compound's core structure, 5-azaspiro[2.4]heptane, is a bicyclic system consisting of a seven-membered azacycloalkane ring fused with a tetrahydropyran ring. This spirocyclic arrangement introduces rigidity and specific steric constraints, which can be exploited to modulate the biological activity of derivatives. The presence of a chloromethyl group at the 6-position provides a reactive site for further functionalization, enabling the synthesis of more complex molecules through nucleophilic addition reactions.

The benzyl ester moiety at the 5-position serves as an important pharmacophoric element, contributing to the compound's solubility and stability while also facilitating its incorporation into larger molecular architectures. This combination of structural features makes Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate a valuable intermediate in the synthesis of novel drugs and bioactive molecules.

In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and biological activities. Spirocycles are known to exhibit enhanced metabolic stability, improved binding affinity, and reduced toxicity compared to their acyclic counterparts. The azaspiro[2.4]heptane scaffold, in particular, has shown promise in various pharmacological contexts, including central nervous system (CNS) disorders, inflammation, and cancer.

Recent studies have highlighted the potential of Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate as a key building block for the development of new therapeutic agents. Researchers have explored its derivatives as potential inhibitors of kinases and other enzymes involved in signal transduction pathways. The chloromethyl group allows for easy introduction of various functional groups, enabling the creation of libraries of compounds for high-throughput screening.

One notable area of research involves the use of this compound in the development of kinase inhibitors. Kinases play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. By designing derivatives of Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate that target specific kinase domains, researchers aim to develop selective inhibitors with improved efficacy and reduced side effects.

The benzyl ester group also facilitates the preparation of prodrugs, which can enhance drug delivery and bioavailability. Prodrugs are inactive precursors that are converted into active drugs within the body, often through enzymatic or chemical hydrolysis. The stability of the benzyl ester under physiological conditions makes it an ideal candidate for this purpose.

In addition to its applications in drug development, Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate has been investigated for its potential in materials science. Its unique structural features make it suitable for use as a monomer in polymer synthesis, leading to materials with enhanced mechanical properties and biodegradability.

The synthesis of this compound typically involves multi-step organic reactions, including cyclization, alkylation, and esterification. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and purity. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications.

The biological evaluation of derivatives derived from Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate has revealed promising results in preclinical studies. These studies have demonstrated their potential as leads for further optimization towards clinical candidates. The compound's ability to interact with biological targets suggests that it could be developed into treatments for a wide range of diseases.

In conclusion, Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS No. 2680774-99-4) is a versatile and highly interesting compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.

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